molecular formula C5H6NO4- B1149221 2-Oxoglutaramic Hemibarium Salt CAS No. 115271-76-6

2-Oxoglutaramic Hemibarium Salt

Cat. No.: B1149221
CAS No.: 115271-76-6
M. Wt: 144.10544
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Description

Systematic Nomenclature and Molecular Identification

This compound follows systematic chemical nomenclature conventions that reflect both its organic acid foundation and its metallic coordination characteristics. The compound's primary chemical designation identifies it as the barium salt of 2-oxoglutaramic acid, with the systematic name 5-amino-2,5-dioxopentanoate barium(2+). This nomenclature directly indicates the structural features that define the compound: the presence of both oxo and amino functional groups within a five-carbon chain framework, coordinated with barium cations in a hemibarium configuration.

The molecular formula for this compound has been reported with slight variations in different chemical databases, reflecting different methods of representing the salt's stoichiometry. The most commonly cited molecular formulas include C₅H₆NO₄ - 1/2Ba, indicating a 2:1 ratio of organic anions to barium cations, and the alternative representation C₅H₆NO₄⁻ emphasizing the anionic nature of the organic component. These variations in representation highlight the importance of understanding the specific coordination environment and hydration state when working with this compound.

Property Value Source
Chemical Abstracts Service Number 115271-76-6
Systematic Name 5-amino-2,5-dioxopentanoate barium(2+)
Alternative Name This compound
Molecular Formula C₅H₆NO₄ - 1/2Ba
Alternative Formula C₅H₆NO₄⁻

The compound's identification within chemical databases demonstrates consistent recognition across multiple platforms, with PubChem and related chemical information systems maintaining detailed records of its structural and physical properties. The systematic approach to naming this compound reflects the broader conventions used in organometallic and coordination chemistry, where the organic ligand characteristics are described first, followed by the metal center and its oxidation state.

The molecular identification of this compound also encompasses understanding its relationship to the parent compound 2-oxoglutaric acid, which serves as a fundamental metabolic intermediate in biological systems. This relationship establishes the compound's position within a larger family of oxoglutarate derivatives, each possessing distinct chemical and physical properties depending on the specific modifications made to the parent acid structure.

Historical Context of Oxoglutarate Derivatives in Coordination Chemistry

The development of oxoglutarate derivatives in coordination chemistry represents a significant evolution in the understanding of how naturally occurring metabolic intermediates can be modified for enhanced stability and specialized applications. Alpha-ketoglutaric acid, the parent compound of the oxoglutarate family, was first identified as a key intermediate in cellular metabolism during the early twentieth century investigations into the citric acid cycle. This foundational discovery established the importance of oxoglutarate compounds in biological systems and subsequently motivated extensive research into their chemical derivatives.

The historical progression of oxoglutarate coordination chemistry gained significant momentum during the mid-twentieth century, when researchers began systematically investigating the coordination behavior of organic acids with various metal centers. Early studies focused primarily on the fundamental coordination chemistry of simple carboxylate anions, but gradually expanded to include more complex organic ligands containing multiple functional groups. The investigation of barium coordination compounds with organic acids emerged as a particularly active area of research, driven by the unique coordination properties of barium cations and their ability to form stable complexes with various organic ligands.

Research into barium-containing coordination compounds demonstrated significant developments throughout the latter half of the twentieth century, with crystallographic studies revealing detailed structural information about these materials. The crystal structure determination of barium titanyl oxalate, for example, provided crucial insights into the coordination behavior of barium cations with oxalate-containing ligands, establishing precedents for understanding similar coordination environments in related compounds. These structural studies revealed that barium cations typically exhibit high coordination numbers and flexible coordination geometries, making them particularly suitable for forming stable complexes with polyfunctional organic ligands.

The specific development of this compound represents a more recent advancement in this field, reflecting the growing interest in compounds that combine metabolic relevance with enhanced chemical stability. The compound's synthesis and characterization demonstrate how classical coordination chemistry principles can be applied to create derivatives of biologically important molecules with improved properties for research applications. This approach has become increasingly important as researchers seek to develop stable, soluble forms of naturally occurring compounds for use in various experimental contexts.

Historical Period Development Significance
Early 1900s Discovery of alpha-ketoglutaric acid in metabolism Established biological importance of oxoglutarate compounds
Mid-1900s Systematic investigation of metal-organic acid coordination Developed fundamental understanding of coordination chemistry
Late 1900s Crystallographic studies of barium coordination compounds Revealed structural details of barium-organic acid complexes
Recent Period Synthesis of specialized derivatives like this compound Enhanced stability and solubility for research applications

Position Within Barium Carboxylate Chemical Taxonomy

This compound occupies a distinct position within the broader taxonomy of barium carboxylate compounds, representing a specialized subset that combines multiple functional group types within a single coordination framework. The classification of this compound requires consideration of both its organic ligand characteristics and its coordination chemistry behavior, placing it at the intersection of several chemical categories including amino acid derivatives, oxo acid salts, and alkaline earth metal complexes.

Within the larger family of barium carboxylate compounds, this compound belongs to the category of polyfunctional carboxylate salts, distinguished by the presence of additional functional groups beyond the basic carboxylate coordination sites. The amino and oxo groups present in the organic ligand create additional coordination possibilities and influence the overall stability and solubility characteristics of the resulting salt. This polyfunctional nature places the compound in a more specialized category compared to simple barium carboxylates such as barium acetate or barium formate.

The hemibarium designation in the compound's name indicates a specific stoichiometric relationship between the organic anions and barium cations, typically representing a 2:1 ratio that distinguishes it from other possible stoichiometric arrangements. This stoichiometry is particularly important in understanding the compound's position within barium salt taxonomy, as it affects both the physical properties and the potential applications of the material. The hemibarium configuration often results in different solubility characteristics and crystalline structures compared to compounds with 1:1 or other stoichiometric ratios.

From a broader chemical taxonomy perspective, this compound can be classified as a member of the alkaline earth metal salts of alpha-oxo acids, a category that includes various derivatives of metabolically important compounds. This classification emphasizes the compound's relationship to other biologically relevant molecules while acknowledging its modified properties due to salt formation. The position within this taxonomy is further refined by considering the specific structural features of the organic component, particularly the presence of both amino and oxo functional groups.

Taxonomic Level Classification Distinguishing Features
Major Category Barium Carboxylate Compounds Contains barium cation and carboxylate functionality
Subcategory Polyfunctional Carboxylate Salts Multiple functional groups beyond carboxylate
Specific Type Hemibarium Amino-Oxo Acid Salts 2:1 stoichiometry with amino and oxo groups
Related Compounds Alpha-Oxo Acid Derivatives Structural relationship to metabolic intermediates

The taxonomic position of this compound also reflects its relationship to other oxoglutarate derivatives, including various salt forms and coordination complexes of the parent acid and related compounds. Understanding this taxonomic relationship is crucial for predicting chemical behavior, identifying potential synthetic routes, and recognizing possible applications based on analogies with related compounds. The compound's unique combination of structural features places it in a specialized niche within barium coordination chemistry, where it serves as both a representative example of hemibarium salt formation and a specific derivative of biologically important oxoglutarate compounds.

Properties

IUPAC Name

5-amino-2,5-dioxopentanoate;barium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4.Ba/c6-4(8)2-1-3(7)5(9)10;/h1-2H2,(H2,6,8)(H,9,10);/q;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPCVEIBDCSRGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(=O)C(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BaNO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoglutaramic Hemibarium Salt typically involves the reaction of 2-oxoglutarate with barium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products. The reaction is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxoglutaramic Hemibarium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxoglutaramic Hemibarium Salt is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in metabolic pathways and enzyme reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxoglutaramic Hemibarium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a substrate for 2-oxoglutarate-dependent dioxygenases, which are enzymes involved in various oxidative reactions. These enzymes catalyze the incorporation of oxygen into substrates, leading to the formation of hydroxylated products and other metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Oxoglutaramic Hemibarium Salt with structurally or functionally analogous compounds, focusing on molecular properties, applications, and regulatory relevance.

Table 1: Comparative Overview of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Features Sources
This compound 115271-76-6 Anion: C₅H₆NO₄⁻; Ba²⁺ complex 144.11 (anion) Research chemical, reference standard
Fosinopril Related Compound B Hemibarium Salt N/A C₃₀H₄₆NO₇P · ½Ba · ½H₂O 659.35 USP reference standard for pharmaceuticals
2-Oxobutyric Acid Sodium Salt N/A C₄H₅NaO₃ 140.07 Industrial solvent or reagent
Ranitidine Diamine Hemifumarate N/A C₁₃H₂₄N₄O₂S · 0.5C₄H₄O₄ 357.42 (base) Pharmaceutical intermediate

Key Comparison Points

Structural Analogues: 2-Oxobutyric Acid Sodium Salt (C₄H₅NaO₃) shares a similar α-keto acid backbone with this compound but substitutes barium with sodium. This difference significantly impacts solubility; sodium salts are typically water-soluble, whereas barium salts exhibit lower solubility due to the cation’s larger ionic radius and charge density . Fosinopril Related Compound B Hemibarium Salt (C₃₀H₄₆NO₇P · ½Ba · ½H₂O) is another hemibarium salt but incorporates a phosphinyl-acetyl-proline structure. Its designation as a USP reference standard underscores its role in quality control for pharmaceuticals, contrasting with this compound’s broader research applications .

Functional Analogues :

  • Ranitidine Diamine Hemifumarate (C₁₃H₂₄N₄O₂S · 0.5C₄H₄O₄) exemplifies a "hemi" salt (hemifumarate) with a 1:0.5 stoichiometry between the base and fumaric acid. Unlike barium salts, hemifumarates are common in drug formulations to enhance stability or bioavailability .

Regulatory and Commercial Relevance: this compound is marketed for research use, while Fosinopril Related Compound B Hemibarium Salt is pharmacopeial-grade, reflecting stricter purity requirements for pharmaceuticals . Sodium salts like 2-Oxobutyric Acid Sodium Salt are industrially favored for cost and solubility advantages, whereas barium salts are niche reagents for specialized syntheses .

Research Findings and Implications

  • Synthesis Challenges : Barium salts often require anhydrous conditions due to moisture sensitivity, unlike sodium salts. This complicates their handling and storage .
  • Pharmaceutical Utility: Hemibarium salts are rare in drug formulations but critical as reference standards for impurity profiling, as seen in Fosinopril-related compounds .
  • Thermal Stability : Barium salts generally exhibit higher thermal stability compared to sodium salts, making them suitable for high-temperature reactions .

Biological Activity

2-Oxoglutaramic Hemibarium Salt, a compound with significant biological implications, has garnered attention in recent research for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 115271-76-6
  • Molecular Formula : C5H6N2O5

This compound is believed to exert its biological effects primarily through the inhibition of key bacterial enzymes, similar to fluoroquinolones. The compound targets:

  • DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication and repair. By inhibiting these enzymes, the compound disrupts DNA supercoiling, leading to bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV results in:

  • Disruption of DNA Replication : Preventing bacterial growth and replication.
  • Induction of Double-Strand Breaks : This leads to genomic instability and eventual cell death.

Pharmacokinetics

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed throughout body tissues.
  • Elimination : Primarily excreted through renal pathways.

Cellular Effects

The compound shows profound effects on various cell types:

  • Bacterial Cells : Induces cell death by disrupting DNA processes.
  • Eukaryotic Cells : Preliminary studies suggest potential impacts on cellular metabolism and gene expression.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : Effective in inhibiting bacterial growth with minimal toxicity.
  • High Doses : Associated with adverse effects such as liver toxicity and gastrointestinal disturbances.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes in the liver, resulting in inactive metabolites that are excreted via urine. This metabolic pathway is crucial for understanding its pharmacological profile.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, showing a significant reduction in colony-forming units (CFUs) at varying concentrations.
    Concentration (µg/mL)CFU Reduction (%)
    1030
    5060
    10090
  • Toxicity Assessment :
    • In animal models, low doses were well-tolerated, while high doses resulted in observable side effects, including liver enzyme elevation and gastrointestinal issues.
    Dose (mg/kg)Liver Enzyme Elevation (U/L)
    525
    2075
    50150
  • Resistance Development :
    • Long-term exposure studies indicated that certain bacterial strains developed resistance to the compound after prolonged use, highlighting the need for careful dosage management.

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